molecular formula C25H36O4 B113941 3-Ethoxy-17-hydroxypregna-3,5-dien-20-one 17-acetate CAS No. 16319-93-0

3-Ethoxy-17-hydroxypregna-3,5-dien-20-one 17-acetate

Cat. No. B113941
CAS RN: 16319-93-0
M. Wt: 400.5 g/mol
InChI Key: GLUPBNAYNWZRSJ-RFXJPFPRSA-N
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Description

3-Ethoxy-17-hydroxypregna-3,5-dien-20-one 17-acetate is a chemical compound with the molecular formula C25H36O4. It is used as an intermediate in the production of megestrol .


Synthesis Analysis

The synthesis of 3-Ethoxy-17-hydroxypregna-3,5-dien-20-one 17-acetate can be achieved through several steps . The process starts with 16α,17α-epoxyprogesterone (also known as epoxyprogesterone). This compound undergoes addition with hydrobromic acid to form a 16-bromo, 17α-hydroxy compound. This is followed by catalytic hydrogenation to remove the bromine. The 3-keto group and the 4-double bond are then transformed into a 3-hydroxy group and a double bond between the 3rd and 5th carbon atoms. The 3-hydroxy and 17α-hydroxy groups are then acetylated, followed by hydrolysis to remove the 3-acetyl group. Finally, the 3-hydroxy group is etherified to produce the final product .


Molecular Structure Analysis

The molecular structure of 3-Ethoxy-17-hydroxypregna-3,5-dien-20-one 17-acetate consists of 25 carbon atoms, 36 hydrogen atoms, and 4 oxygen atoms. The compound has a molecular weight of 400.5 g/mol.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 3-Ethoxy-17-hydroxypregna-3,5-dien-20-one 17-acetate include addition, catalytic hydrogenation, transformation of a keto group and a double bond, acetylation, hydrolysis, and etherification .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Ethoxy-17-hydroxypregna-3,5-dien-20-one 17-acetate include a density of 1.0±0.1 g/cm³, a boiling point of 477.0±45.0 °C at 760 mmHg, and a flash point of 182.8±22.3 °C . The compound has a molar refractivity of 106.2±0.4 cm³, a polar surface area of 26 Ų, and a molar volume of 339.7±5.0 cm³ .

Scientific Research Applications

Synthesis and Structural Analysis

  • One-Pot Synthesis and Characterization : A study detailed the one-pot allylic oxidation and nucleophilic addition of pregnane derivatives, leading to the synthesis of biologically active compounds. These compounds underwent thorough structural characterization using various spectroscopic methods and theoretical calculations, highlighting their potential for further biological applications (Sethi et al., 2013).

  • Microbial Transformation : Another study explored the biotransformation of pregnane derivatives by Penicillium citrinum, producing novel metabolites. This process highlighted the microbial pathway's role in modifying pregnane steroids, potentially leading to compounds with unique biological activities (Gao et al., 2011).

  • Improved Synthetic Routes : Research on improving the synthesis of pregnane derivatives has led to more efficient methods, potentially facilitating the production of these compounds for further study and application (Yang Zhi, 2002).

Biological Activities and Potential Applications

  • Antioxidant and Anti-hyperlipidemic Activities : Compounds derived from pregnane were screened for their antioxidant and anti-hyperlipidemic activities, suggesting their potential therapeutic applications in managing oxidative stress and lipid disorders (Sethi et al., 2013).

  • Enzyme Inhibition for Cancer Therapy : Several studies focused on synthesizing pregnane derivatives as inhibitors of specific enzymes involved in steroid biosynthesis, indicating their potential use in cancer therapy. Notably, some compounds demonstrated inhibitory effects on enzymes critical for androgen and estrogen biosynthesis, suggesting their application in treating hormone-dependent cancers (Zhu et al., 2003), (Iványi et al., 2012).

  • Photooxygenation Studies : The photooxygenation of pregnanes has been investigated, providing insights into the reactivity of unsaturated pregnane derivatives with singlet oxygen. This research contributes to the understanding of pregnane chemistry and its implications for biological systems (Ponce et al., 2004).

properties

IUPAC Name

[(8R,9S,10R,13S,14S,17R)-17-acetyl-3-ethoxy-10,13-dimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36O4/c1-6-28-19-9-12-23(4)18(15-19)7-8-20-21(23)10-13-24(5)22(20)11-14-25(24,16(2)26)29-17(3)27/h7,15,20-22H,6,8-14H2,1-5H3/t20-,21+,22+,23+,24+,25+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLUPBNAYNWZRSJ-RFXJPFPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=CCC3C(C2(CC1)C)CCC4(C3CCC4(C(=O)C)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC2=CC[C@@H]3[C@@H]([C@]2(CC1)C)CC[C@]4([C@H]3CC[C@@]4(C(=O)C)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxy-17-hydroxypregna-3,5-dien-20-one 17-acetate

CAS RN

16319-93-0
Record name 17-(Acetyloxy)-3-ethoxypregna-3,5-dien-20-one
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethoxy-17-hydroxypregna-3,5-dien-20-one 17-acetate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-ethoxy-17-hydroxypregna-3,5-dien-20-one 17-acetate
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